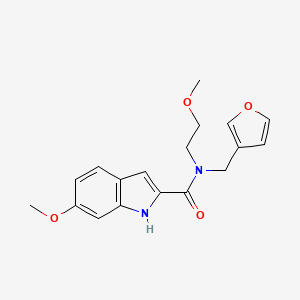![molecular formula C10H17Cl2N3O3 B2826344 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride CAS No. 1461704-87-9](/img/structure/B2826344.png)
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 298.17 . The IUPAC name for this compound is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This indicates that the molecule contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.17 . Further details about its physical and chemical properties were not found in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Tuberculostatic Activity : Compounds containing phenylpiperazine, similar to the core structure of the mentioned chemical, have shown tuberculostatic activity. Minimum inhibiting concentrations were found within 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
- Antimicrobial Properties : Novel 1,2,4-Triazole derivatives, with structural similarities, have demonstrated antimicrobial activities, offering potential for new antimicrobial agents (Bektaş et al., 2007).
Neuropharmacology and Central Nervous System (CNS) Studies
- Atypical Antipsychotic Activity : A study on 5-(4-methylpiperazin-1-yl)-8-chloro-pyridol{2,3b}{1,5}benzoxazepine (JL13) showed atypical antipsychotic profile, with effects on extracellular dopamine in the prefrontal cortex of rats (Invernizzi et al., 2000).
- Cerebral Protective Agents : Novel 4-arylazole derivatives with amino groups, structurally similar, showed significant anti-anoxic activity and potential in cerebral protection (Ohkubo et al., 1995).
Design and Synthesis of Novel Compounds
- Synthesis of Novel 2-Amino-5-Hydroxyindole Derivatives : These derivatives, structurally related, showed potential in treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Pharmacological Characterization
- Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist : Compound S32212, with a related structure, was characterized for its antidepressant properties and effects on neurochemistry and electrophysiology (Dekeyne et al., 2012).
Miscellaneous Applications
- Anti-inflammatory Activities : Some derivatives showed significant anti-inflammatory activity, indicating potential use in anti-inflammatory drugs (Koksal et al., 2013).
- Bronchodilator Properties : The synthesis of 1,3-Bis(4-methyloxazol-5-yl)xanthine, derived from a similar compound, was studied for potential use as a bronchodilator (Ray & Ghosh, 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKQQVHGHOJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
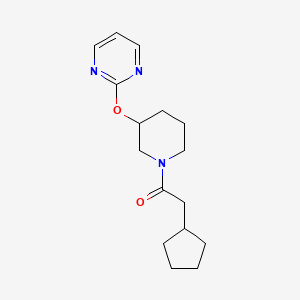
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
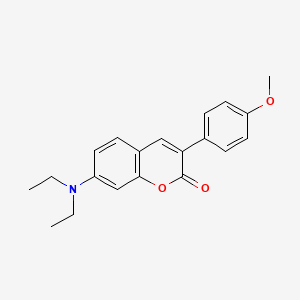
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
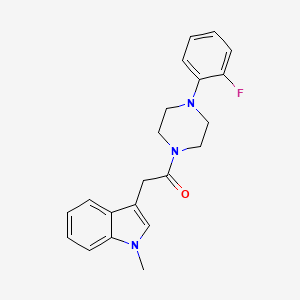
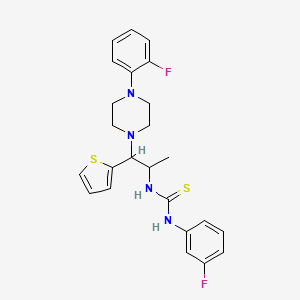
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)
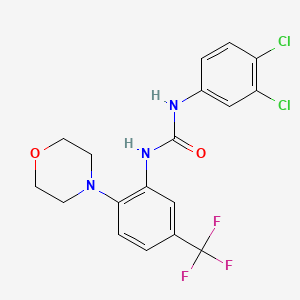
![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
